molecular formula C12H17N3O3 B6630680 N-[4-(hydroxymethyl)oxan-4-yl]-5-methylpyrazine-2-carboxamide

N-[4-(hydroxymethyl)oxan-4-yl]-5-methylpyrazine-2-carboxamide

Cat. No.: B6630680
M. Wt: 251.28 g/mol
InChI Key: UYTAFJFBZGARAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(hydroxymethyl)oxan-4-yl]-5-methylpyrazine-2-carboxamide, also known as HMPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. In

Mechanism of Action

The mechanism of action of N-[4-(hydroxymethyl)oxan-4-yl]-5-methylpyrazine-2-carboxamide involves its ability to scavenge free radicals and inhibit the production of inflammatory cytokines. This compound has been shown to reduce the expression of pro-inflammatory genes, such as TNF-α and IL-6, and increase the expression of anti-inflammatory genes, such as IL-10. This mechanism of action makes this compound a promising candidate for the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce the production of reactive oxygen species. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models of arthritis and cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-(hydroxymethyl)oxan-4-yl]-5-methylpyrazine-2-carboxamide in lab experiments is its stability and solubility in water, which makes it easy to work with. In addition, this compound has a low toxicity profile, which makes it a safe compound to work with. However, one limitation of this compound is its relatively high cost, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-[4-(hydroxymethyl)oxan-4-yl]-5-methylpyrazine-2-carboxamide. One potential area of research is the development of this compound-based drug delivery systems for the treatment of various diseases. Another area of research is the study of this compound's potential as a therapeutic agent for the treatment of cancer and other inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.

Synthesis Methods

The synthesis of N-[4-(hydroxymethyl)oxan-4-yl]-5-methylpyrazine-2-carboxamide involves the reaction of 5-methylpyrazine-2-carboxylic acid with formaldehyde and hydrogen peroxide in the presence of a catalyst. The resulting product is then treated with oxane-4-carboxylic acid to yield this compound. This synthesis method has been optimized to produce high yields and purity of the compound.

Scientific Research Applications

N-[4-(hydroxymethyl)oxan-4-yl]-5-methylpyrazine-2-carboxamide has been studied extensively for its potential application in various fields of science. In the field of medicine, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of diseases such as arthritis and cancer. In addition, this compound has been studied for its potential use as a drug delivery system due to its ability to form stable complexes with certain drugs.

Properties

IUPAC Name

N-[4-(hydroxymethyl)oxan-4-yl]-5-methylpyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-9-6-14-10(7-13-9)11(17)15-12(8-16)2-4-18-5-3-12/h6-7,16H,2-5,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTAFJFBZGARAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NC2(CCOCC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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